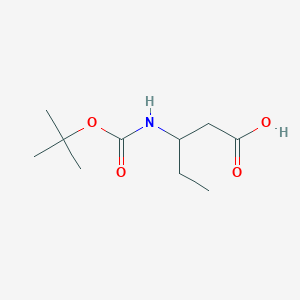
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide, also known as CPP-ACP, is a synthetic peptide that has been extensively studied for its potential applications in the field of dentistry. CPP-ACP is a promising compound that has shown to be effective in preventing dental caries and promoting remineralization of tooth enamel.
Mécanisme D'action
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide works by binding to tooth enamel and forming a protective layer that prevents the demineralization of the enamel. The compound also promotes the remineralization of tooth enamel by supplying calcium and phosphate ions to the tooth surface. N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide has been shown to be effective in preventing the formation of dental caries and promoting the repair of damaged tooth enamel.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to increase the concentration of calcium and phosphate ions in saliva, which can help to promote the remineralization of tooth enamel. N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide has also been shown to inhibit the growth of bacteria that cause dental caries, which can help to prevent the formation of cavities.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide has a number of advantages for use in lab experiments. The compound is stable and can be easily synthesized in large quantities. N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide is also relatively inexpensive and can be used in a variety of experimental settings. However, there are some limitations to the use of N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide in lab experiments. The compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide also has a relatively short half-life, which can limit its effectiveness in some experimental settings.
Orientations Futures
There are a number of future directions for the study of N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide. One area of research is the development of new formulations of the compound that can be more easily delivered to the tooth surface. Another area of research is the study of the long-term effects of N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide on tooth enamel and oral health. Additionally, there is ongoing research into the potential use of N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide in the treatment of other dental conditions, such as dentin hypersensitivity and erosion.
In conclusion, N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide is a promising compound that has shown to be effective in preventing dental caries and promoting remineralization of tooth enamel. The compound has a number of potential applications in the field of dentistry and is the subject of ongoing research. Further studies are needed to fully understand the mechanism of action and long-term effects of N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide, as well as to develop new formulations of the compound for use in clinical settings.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide involves the reaction of 1-cyanocyclopentane carboxylic acid with 2-cyclopentyl-1-pyrrolidinylamine in the presence of acetic anhydride and triethylamine. The resulting compound is purified through a series of chromatographic techniques to obtain pure N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide.
Applications De Recherche Scientifique
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide has been extensively studied for its potential applications in the field of dentistry. The compound has been shown to be effective in preventing dental caries and promoting remineralization of tooth enamel. N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide has also been studied for its potential use in the treatment of dentin hypersensitivity and erosion.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c18-13-17(9-3-4-10-17)19-16(21)12-20-11-5-8-15(20)14-6-1-2-7-14/h14-15H,1-12H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMPTNRBMKBPJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCCN2CC(=O)NC3(CCCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2409252.png)
![2-{[1-(2-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2409254.png)



![1,7-dimethyl-3-pentyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2409263.png)
![N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2409264.png)

![3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2409266.png)
